1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
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Overview
Description
“1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . This compound has been used as a scaffold for the design of SARS-CoV-2 main protease (Mpro) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . In one study, 29 compounds were prepared and tested for activity against Mpro . The best result was achieved with a racemic amide .Molecular Structure Analysis
The molecular structure of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is complex and can exist in two possible tautomeric forms . The structure of the synthesized compounds was confirmed by 1H, 13C, 19F NMR spectroscopy methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The reaction leads to a mixture of two isomers, usually favoring one form .Scientific Research Applications
Medicinal Chemistry and Drug Development
The hydroxylamine functional group has historically been underrepresented in bioorganic and medicinal chemistry. However, recent developments suggest its broader potential. Researchers have explored the synthesis of di- and trisubstituted hydroxylamines for their use in drug design and development. These compounds can serve as electrophilic nitrogen sources, enabling the creation of functionalized chiral tertiary amines and chiral N-heterocycles. Notably, copper-catalyzed hydroamination procedures and palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations have been employed for this purpose .
Electrochemical Sensing and Detection
Hydroxylamines find applications in electroanalytical methods. Researchers have modified electrode surfaces with nitrogen-doped hollow carbon spheres (N-HCSs) to enhance the detection of hydroxylamine. Techniques such as differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) have been employed for sensitive and rapid analysis .
Biological Studies and Nitric Oxide (NO) Donors
Hydroxylamines are precursors to nitric oxide (NO) donors. NO plays essential roles in biological processes, including vasodilation, neurotransmission, and immune responses. Researchers have explored hydroxylamine-based compounds as potential NO-releasing agents for therapeutic applications.
Future Directions
The future directions for the research and development of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” could involve further optimization of the compound for increased efficacy against Mpro . Additionally, more extensive safety and toxicity studies would be needed before this compound could be considered for therapeutic use.
properties
IUPAC Name |
(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXMUQUVIMWQT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NO)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=N1)/C(=N/O)/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime |
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